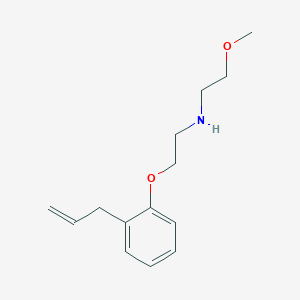

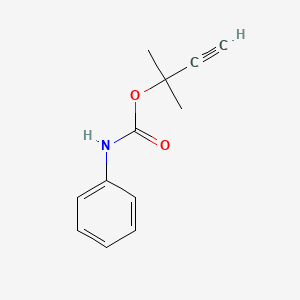

![molecular formula C12H18Cl2N2 B5181097 (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)

(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine, also known as Cetrimonium Chloride (CTAC), is a quaternary ammonium compound that is widely used in various scientific research applications. It is a cationic surfactant that is commonly used as a biocide, preservative, and disinfectant in the pharmaceutical, cosmetic, and food industries.

Scientific Research Applications

(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has a wide range of scientific research applications. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and micelles. It is also used as a dispersant in the preparation of carbon nanotubes and graphene oxide. In addition, it is used as a stabilizer in the preparation of colloidal suspensions and emulsions. This compound Chloride is also used as a preservative in the pharmaceutical and cosmetic industries.

Mechanism of Action

(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride acts as a cationic surfactant by binding to negatively charged surfaces such as cell membranes and proteins. It disrupts the cell membrane and denatures proteins, leading to cell death. This compound Chloride also has antimicrobial properties and can inhibit the growth of bacteria and fungi.

Biochemical and Physiological Effects

This compound Chloride has been shown to have a wide range of biochemical and physiological effects. It can disrupt the cell membrane of bacteria and fungi, leading to cell death. It can also denature proteins, leading to the inhibition of enzyme activity. This compound Chloride has also been shown to have antiviral properties, inhibiting the replication of viruses such as herpes simplex virus and influenza virus.

Advantages and Limitations for Lab Experiments

(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has several advantages for lab experiments. It is a widely available and inexpensive surfactant that is easy to use. It is also stable under a wide range of pH and temperature conditions. However, this compound Chloride can be toxic to cells at high concentrations, and its use should be carefully controlled. It can also interfere with some assays and should be used with caution in certain experiments.

Future Directions

There are several future directions for the use of (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride in scientific research. It has potential applications in the development of new drugs and therapies for bacterial and fungal infections. It can also be used in the preparation of new materials such as nanocomposites and biomaterials. Further research is needed to fully understand the mechanism of action of this compound Chloride and its potential applications in various fields of science.

Conclusion

In conclusion, this compound Chloride is a widely used cationic surfactant with a wide range of scientific research applications. Its mechanism of action involves disrupting the cell membrane and denaturing proteins, leading to cell death. This compound Chloride has several advantages for lab experiments, but its use should be carefully controlled due to its potential toxicity. Future research is needed to fully understand the potential applications of this compound Chloride in various fields of science.

Synthesis Methods

(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride can be synthesized through the reaction of dimethylaminoethanol, benzyl chloride, and 2,3-dichlorotoluene. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through a series of steps including filtration, washing, and drying.

Properties

IUPAC Name |

N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2/c1-15(2)7-8-16(3)9-10-5-4-6-11(13)12(10)14/h4-6H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWQGODSAXXIFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)

![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)

![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)

![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)

![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)

![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)

![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)